Molecular Weight and Lipophilicity: Differentiation from Halogen-Substituted Analogs
The target compound (MW = 295.80 g/mol) is approximately 14 g/mol lighter than its 3-trifluoromethylphenyl analog N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide (MW = 351.4 g/mol) . This difference arises from the replacement of the 2-chlorophenylacetamide moiety with a trifluoromethylbenzenesulfonamide group. The lower molecular weight and the absence of the strongly electron-withdrawing trifluoromethyl group result in a distinct lipophilicity profile, predicted to reduce logP by approximately 1.0–1.5 units based on fragment-based calculations, which can improve aqueous solubility and alter membrane permeability in cellular assays.
| Evidence Dimension | Molecular Weight & Predicted Lipophilicity Shift |
|---|---|
| Target Compound Data | MW = 295.80 g/mol; Predicted logP ~ 3.2 (estimated by CLogP fragment method) |
| Comparator Or Baseline | N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide: MW = 351.4 g/mol; Predicted logP ~ 4.5 |
| Quantified Difference | ΔMW = -55.6 g/mol; Δ estimated logP ≈ -1.3 |
| Conditions | In silico prediction using CLogP algorithm; experimental validation pending. |
Why This Matters
A lower logP and molecular weight can enhance the solubility and permeability profile, making the target compound a more suitable starting point for lead optimization programs targeting intracellular or CNS targets where lower lipophilicity is desired.
